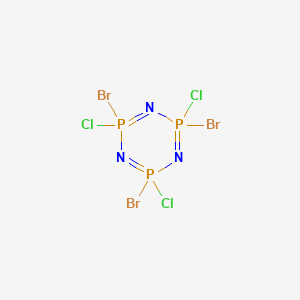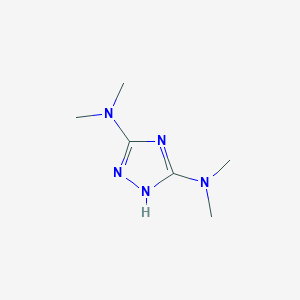
3-Chloro-5-methylpyridine
Descripción general
Descripción
3-Chloro-5-methylpyridine, also known as 3-chloro-2-methylpyridine, is an organic compound with the chemical formula C6H5ClN. It is a colorless liquid with a characteristic pyridine odor. It is a widely used chemical in the synthesis of pharmaceuticals and other organic compounds. It can also be used as a catalyst in the production of polymers and as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Pesticide Intermediates
3-Chloro-5-methylpyridine is primarily known for its role as an intermediate in the synthesis of various compounds. It is particularly significant in the production of imines, which have applications as potential herbicides, fungicides, neoplasm inhibitors, and other biologically active molecules. For example, a series of 2-chloro-5-methylpyridine-3-carbaldehyde imines were prepared, highlighting their importance in agricultural and medical applications (Gangadasu, Raju, & Rao, 2002). Additionally, this compound derivatives are used as intermediates for synthesizing nicotine insecticides like imidacloprid and acetamiprid (Sang, Huang, & Xu, 2020).
Chemical Purification and Preparation
Separation and purification techniques for this compound and its related compounds are a significant area of research. Various methods such as extraction, distillation, and column chromatography have been employed to achieve high purity levels. For instance, research demonstrates the effective purification of photochlorinated products of 3-methylpyridine, a closely related compound, using these methods (Su Li, 2005).
Photochemical and Antimicrobial Studies
Studies on this compound derivatives have also explored their photochemical properties and potential antimicrobial activities. For example, research on 2-chloro-5-methylpyridine-3-olefin derivatives showed their photochemical isomerization properties and evaluated their antifungal activity, contributing to the understanding of their chemical behavior and potential biological applications (Gangadasu et al., 2009).
Structural and Vibrational Analysis
Detailed investigations into the structural and vibrational aspects of this compound derivatives are crucial for understanding their chemical properties. Studies using techniques like FTIR, Raman spectroscopy, and X-ray diffraction provide insights into the molecular structure and electronic properties of these compounds, which is essential for their application in various fields (Arjunan et al., 2012).
Electrophoretic Separation
Electrophoretic separation techniques have been optimized for compounds like this compound, enhancing analytical methodologies in chemical research. Studies focusing on the separation of methylpyridine isomers, including those related to this compound, contribute significantly to analytical chemistry and compound characterization (Wren, 1991).
Safety and Hazards
3-Chloro-5-methylpyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.
Mode of Action
It is known that pyridine derivatives can participate in various chemical reactions, such as the suzuki–miyaura (sm) cross-coupling . In this reaction, the pyridine derivative acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions .
Biochemical Pathways
Given its use in sm cross-coupling reactions , it can be inferred that it may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that the physicochemical properties of pyridine derivatives can influence their pharmacokinetic behavior
Result of Action
Given its use in the synthesis of various pharmaceuticals and agrochemicals , it can be inferred that its effects would be dependent on the specific compound it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-methylpyridine. For instance, the success of SM cross-coupling reactions, in which this compound may act as an organoboron reagent, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
3-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFLUZIBHAWPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376554 | |
| Record name | 3-CHLORO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-55-8 | |
| Record name | 3-CHLORO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 3-chloro-5-methylpyridine as a byproduct in the synthesis of chloro-3-methylpyridine derivatives. Could you elaborate on the significance of this finding in terms of green chemistry?
A1: The research highlights the use of silicon tetrachloride as a catalyst to synthesize chloro-3-methylpyridine derivatives, resulting in this compound as a byproduct []. While the study focuses on the target compound, the formation of this compound is significant in the context of green chemistry. Traditional methods often employ phosphorus oxychloride, which poses greater environmental risks. The generation of byproducts with reduced environmental impact, like this compound, signifies a step towards more sustainable chemical synthesis. Further research on optimizing the reaction conditions to potentially minimize or utilize this byproduct could contribute to greener chemical processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)




![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)







